Methylitaconate Δ-Isomerase Substrate Specificity
3-Methylitaconate-Δ-isomerase (Mii) from Eubacterium barkeri catalyses the isomerisation of its native substrate (R)-3-methylitaconate (2-methylene-3-methylsuccinate) to 2,3-dimethylmaleate. The enzyme can also accept the demethylated analogue itaconate (methylenesuccinate), converting it to citraconate, but with drastically inferior kinetics: the K_m for itaconate is approximately 10-fold higher, while the k_cat is reduced by more than 1,000-fold relative to the values for 3-methylitaconate [1]. This demonstrates that the 3-methyl group is not merely a passive spectator but is essential for efficient transition-state stabilisation and proton-transfer chemistry within the active site [1].
| Evidence Dimension | Enzyme catalytic efficiency (k_cat/K_m) of 3-methylitaconate-Δ-isomerase |
|---|---|
| Target Compound Data | (R)-3-methylitaconate: K_m and k_cat values not explicitly reported in the abstract; enzyme purified with wild-type specific activity (≥ 3.3 U/mg) [1]. |
| Comparator Or Baseline | Itaconate (methylenesuccinate): ~10-fold higher K_m; >1,000-fold lower k_cat [1]. |
| Quantified Difference | Catalytic turnover difference: >1,000-fold in favour of 3-methylitaconate. |
| Conditions | In vitro enzyme assay with recombinant Mii (C-terminal Strep-tag) expressed in E. coli; pH not specified in abstract; 25–37 °C range likely. |
Why This Matters
For any application requiring Mii-mediated isomerisation (e.g., biocatalytic cascades, metabolic engineering of the nicotinate pathway), itaconate cannot functionally substitute for 3-methylitaconate; the >1,000-fold k_cat deficit renders the demethylated compound essentially inactive.
- [1] Velarde, M., et al. Crystal Structure and Putative Mechanism of 3-Methylitaconate-Δ-isomerase from Eubacterium barkeri. J. Mol. Biol. 391, 609–620 (2009). DOI: 10.1016/j.jmb.2009.06.053 View Source
